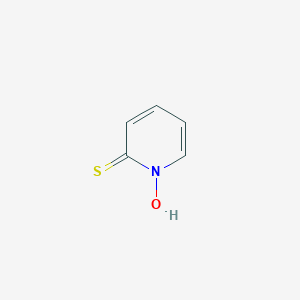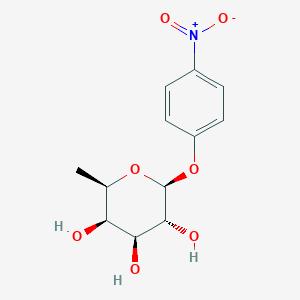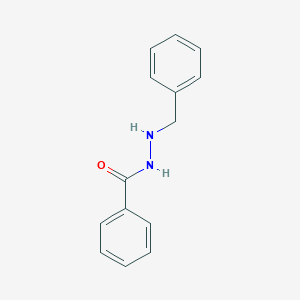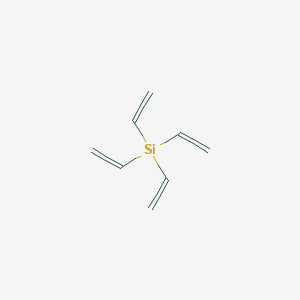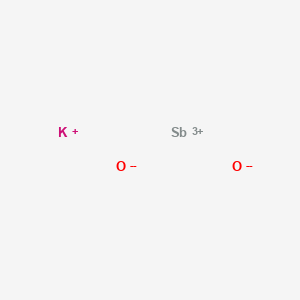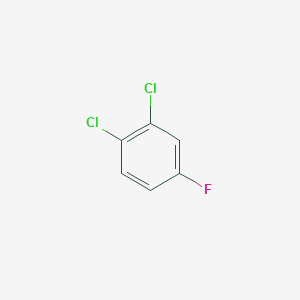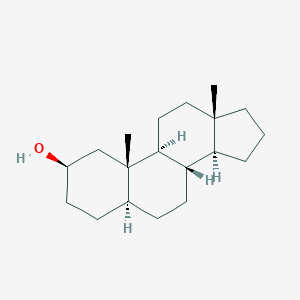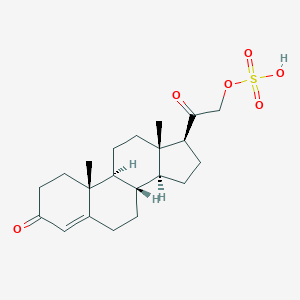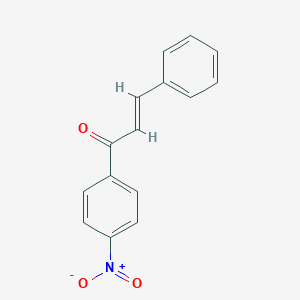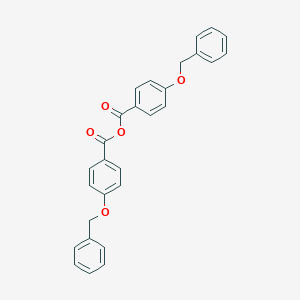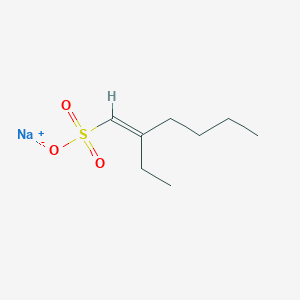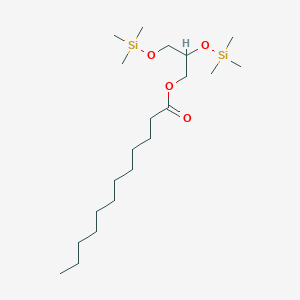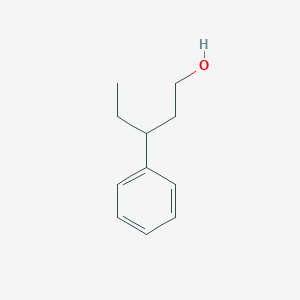
1,1-二氟环戊烷
描述
Synthesis Analysis
The synthesis of 1,1-Difluorocyclopentane involves several chemical strategies, including direct fluorination and electrophilic aromatic substitution reactions. Trifluoromethanesulfonic acid has been utilized in the synthesis of new organic compounds through electrophilic aromatic substitution, which might be applicable to the synthesis of fluorinated cycloalkanes like 1,1-Difluorocyclopentane (Kazakova & Vasilyev, 2017).
Molecular Structure Analysis
The molecular structure of 1,1-Difluorocyclopentane is defined by its cyclopentane backbone and the spatial arrangement of the two fluorine atoms. The presence of fluorine atoms influences the electron distribution within the molecule, affecting its chemical reactivity and interactions. Studies on compounds like perfluorooctanoic acid provide insights into the effects of fluorination on molecular properties (Prevedouros et al., 2006).
Chemical Reactions and Properties
1,1-Difluorocyclopentane participates in various chemical reactions, including nucleophilic substitution and addition reactions, influenced by the electron-withdrawing effects of the fluorine atoms. The unique chemical properties of fluorinated compounds, such as enhanced stability and reactivity, are well-documented, offering a basis for understanding the behavior of 1,1-Difluorocyclopentane in chemical processes (Bakhotmah & Al-Otaibi, 2020).
Physical Properties Analysis
The physical properties of 1,1-Difluorocyclopentane, including its boiling point, melting point, and solubility, are significantly influenced by the fluorine atoms. Fluorinated compounds are known for their high thermal and chemical stability, which can be attributed to the strong carbon-fluorine bonds. This stability is crucial for the application of 1,1-Difluorocyclopentane in environments requiring high durability (Xiao, 2017).
Chemical Properties Analysis
The chemical properties of 1,1-Difluorocyclopentane, including reactivity, acidity, and basicity, are predominantly shaped by the fluorine atoms. The electronegativity of fluorine not only enhances the acid-base properties of the compound but also affects its reactivity towards other chemical species. The understanding of perfluorinated compounds provides valuable insights into the chemical behavior of fluorinated cycloalkanes (Du et al., 2014).
科学研究应用
分子结构和动力学:
- Shen和Dakkcuri(1985年)使用气相电子衍射研究了1,1-二氟硅环戊烷的分子结构,揭示了其伪转动运动和键长的见解(Shen & Dakkcuri, 1985)。
碳离子化学:
- Olah等人(1967年)研究了1-甲基环戊基阳离子,为稳定碳离子领域提供了理解,这与1,1-二氟环戊烷等化合物的反应和稳定性相关(Olah, Bollinger, Cupas, & Lukas, 1967)。
环状氟硅烷的制备:
- Chao,Moore和Laane(1971年)专注于通过氟化过程制备环状氟硅烷,包括1,1-二氟环戊烷的衍生物(Chao, Moore, & Laane, 1971)。
gem-二氟环戊烷衍生物的合成:
- Bravo等人(1992年)探讨了gem-二氟环戊烷衍生物的合成,这些衍生物在化学上与1,1-二氟环戊烷相关,突出了它们的光学纯度和潜在应用(Bravo, Cavicchio, Frigerio, & Viani, 1992)。
氟化学的进展:
- Carbonnel等人(2019年)讨论了含氟分子在各个行业中的重要性,特别关注CF2Me残基,这在概念上类似于1,1-二氟环戊烷中的二氟基团(Carbonnel, Poisson, Jubault, Pannecoucke, & Besset, 2019)。
锂离子电池中的应用:
- Kubota等人(2012年)研究了1,1-二氟-1-烯烃作为锂离子电池的电解质添加剂,建议它们在提高电池性能方面的潜力(Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012)。
安全和危害
The safety data sheet for 1,1-Difluorocyclopentane indicates that it is highly flammable and may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
属性
IUPAC Name |
1,1-difluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2/c6-5(7)3-1-2-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTDDOUBRQFLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382473 | |
| Record name | 1,1-difluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1120-70-3 | |
| Record name | 1,1-difluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Difluorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of 1,1-Difluorocyclopentane on streamer initiation and propagation in cyclohexane?
A2: Research has shown that 1,1-Difluorocyclopentane, unlike many other additives, has no measurable effect on streamer initiation or propagation in cyclohexane for either positive or negative point polarities [, ]. This finding suggests that 1,1-Difluorocyclopentane does not significantly interact with the fundamental electronic processes governing streamer development in this specific liquid and under the investigated experimental conditions.
Q2: How does the impact of 1,1-Difluorocyclopentane differ from other additives studied in the context of streamer behaviour?
A3: The research highlights that other additives, categorized as either electron-attaching or electron-releasing, demonstrate noticeable effects on streamers []. Electron-attaching additives generally facilitate negative streamer propagation, while electron-releasing additives can reduce initiation voltages and facilitate positive streamer propagation. These additives impact streamer characteristics, such as filament thickness, propagation speed, and distance traveled. 1,1-Difluorocyclopentane's lack of impact suggests it doesn't possess strong electron-attaching or -releasing properties within the cyclohexane system, setting it apart from the other investigated compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



